3-Ethyl-6-nitroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by a nitro group and an ethyl substituent. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific structure of 3-ethyl-6-nitroquinazolin-4(3H)-one contributes to its potential applications in medicinal chemistry and pharmacology.
This compound can be classified under the category of nitroquinazolines, which are derivatives of quinazolin-4(3H)-one. The molecular formula for 3-ethyl-6-nitroquinazolin-4(3H)-one is with a molecular weight of approximately 219.19 g/mol. It has been studied for its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas .
The synthesis of 3-ethyl-6-nitroquinazolin-4(3H)-one typically involves a multi-step process. One common method includes the following steps:
The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of 3-ethyl-6-nitroquinazolin-4(3H)-one features a quinazolinone ring system with the following key characteristics:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interactions at the molecular level .
3-Ethyl-6-nitroquinazolin-4(3H)-one can participate in various chemical reactions:
These reactions are significant for developing new derivatives with tailored properties.
The mechanism of action for compounds like 3-ethyl-6-nitroquinazolin-4(3H)-one typically involves interaction with specific biological targets:
Research continues to elucidate these mechanisms to optimize therapeutic applications.
The physical properties of 3-ethyl-6-nitroquinazolin-4(3H)-one include:
Chemical properties include:
The applications of 3-ethyl-6-nitroquinazolin-4(3H)-one are primarily found in medicinal chemistry:
Research into this compound continues to expand its potential applications across different fields of science and medicine.
The quinazolinone core—a fused bicyclic structure combining benzene and pyrimidine rings—has been a cornerstone of medicinal chemistry since its first synthesis by Griess in 1869 via anthranilic acid condensation [2] [7]. By 1903, Gabriel and Colman had systematically characterized its physicochemical properties, laying groundwork for therapeutic exploration [9]. The mid-20th century marked a turning point with the isolation of vasicine (peganine) from Adhatoda vasica, demonstrating bronchodilatory activity and validating quinazolinones as biologically relevant scaffolds [10]. Over 200 naturally occurring quinazoline alkaloids have since been identified, with synthetic derivatives proliferating due to versatile reactivity at positions 2, 3, 4, 6, and 8 [2]. Clinically, this scaffold underpins drugs like the sedative-hypnotic methaqualone (1951), antihypertensive prazosin (1970s), and anticancer agents erlotinib (2004) and lapatinib (2007) [2] [10]. The structural plasticity of 4(3H)-quinazolinones allows tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles, cementing their status as "privileged structures" in antibiotic design [6].
Table 1: Chemical Identity of 3-Ethyl-6-Nitroquinazolin-4(3H)-one
Property | Value |
---|---|
CAS Number | 78875-00-0 |
Molecular Formula | C₁₀H₉N₃O₃ |
Molecular Weight | 219.2 g/mol |
Canonical SMILES | CCn1cnc2ccc(N+[O-])cc2c1=O |
IUPAC Name | 3-Ethyl-6-nitro-1H-quinazolin-4-one |
Key Structural Features | Ethyl group at N3, nitro group at C6, carbonyl at C4 |
The strategic placement of nitro at C6 and ethyl at N3 confers exceptional antibacterial properties to this quinazolinone derivative. The electron-withdrawing nitro group enhances electrophilicity, facilitating interactions with bacterial targets, while the ethyl moiety balances lipophilicity for membrane penetration [6]. SAR analyses reveal that:
In silico profiling confirms promising drug-likeness: compliance with Lipinski/Ghose/Veber rules, high gastrointestinal absorption (78–87%), and moderate plasma protein binding (Fraction unbound: 0.61–0.71) [6]. Crucially, it inhibits efflux pumps (e.g., AcrAB-TolC) in Gram-negative bacteria, reversing chloramphenicol resistance at sub-inhibitory concentrations [6]. Molecular docking reveals binding to the hydrophobic trap of AcrB, a key component of the tripartite efflux complex, with ΔG = −9.2 kcal/mol [6].
Table 2: SAR Analysis of 6-Nitroquinazolin-4(3H)-one Derivatives
Position | Modification | Impact on Antibacterial Activity |
---|---|---|
C6 | Nitro | ↑ Activity against Gram-negative efflux pumps; essential for EPI activity |
Hydrogen/Halogen | ↓ Potency (4–16-fold reduction in MIC modulation) | |
N3 | Ethyl | Optimal log P (1.15); balances permeability and solubility |
Methyl | ↓ Membrane penetration | |
Benzyl | ↓ Solubility; ↑ cytotoxicity risks | |
C2 | Unsubstituted | Maintains planar configuration for target intercalation |
Bulky groups | Steric hindrance disrupts target binding |
Multidrug-resistant (MDR) pathogens cause >700,000 deaths annually, with projections of 10 million by 2050 [6]. 3-Ethyl-6-nitroquinazolin-4(3H)-one counters resistance via two mechanistically distinct strategies:
Efflux Pump Inhibition (EPI):As a synthetic EPI, it potentiates legacy antibiotics against RND-family pumps (e.g., AcrAB-TolC). In E. coli, it reduces chloramphenicol MIC from 128 µg/mL to 8 µg/mL when co-administered at 10 µM [6]. This synergy occurs through competitive binding at the distal pocket of AcrB, preventing antibiotic extrusion. Unlike natural EPIs (e.g., PAβN), it exhibits minimal cytotoxicity and favorable in silico ADMET profiles (VDss: 0.84 L/kg; total clearance: 0.594 log mL/min/kg) [6].
Biofilm Disruption:Quorum sensing (QS) regulates biofilm formation in P. aeruginosa. Quinazolinones like analogues 19 and 20 inhibit LasR/PqsR transcriptional regulators, reducing exopolysaccharide production and twitching motility at sub-MICs (IC₅₀: 3.55–6.86 µM) [4]. Though 3-ethyl-6-nitroquinazolin-4(3H)-one’s biofilm effects are under study, its structural similarity to alkylquinolone QS autoinducers suggests analogous targeting of PqsR [4] [6].
Table 3: Antibiotic-Potentiating Effects of 3-Ethyl-6-Nitroquinazolin-4(3H)-one
Pathogen | Antibiotic | MIC Alone (µg/mL) | MIC + Compound (10 µM) | Fold Reduction |
---|---|---|---|---|
E. coli ATCC 25922 | Chloramphenicol | 128 | 8 | 16 |
K. pneumoniae NCTC 9633 | Ciprofloxacin | 64 | 4 | 16 |
P. aeruginosa PAO1 | Levofloxacin | 256 | 32 | 8 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7